![molecular formula C14H17FO4 B8078546 Ethyl 6-(3-fluorophenoxy)-2-oxohexanoate](/img/structure/B8078546.png)
Ethyl 6-(3-fluorophenoxy)-2-oxohexanoate
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Overview
Description
The compound identified by the Chemical Abstracts Service number 137948449 is a chemical of interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for compounds like the one with Chemical Abstracts Service number 137948449 typically involve large-scale chemical processes. These processes may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
The compound with Chemical Abstracts Service number 137948449 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in the reactions of the compound with Chemical Abstracts Service number 137948449 include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Substituting agents: Halogens, alkylating agents
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield halogenated compounds.
Scientific Research Applications
Organic Synthesis
Ethyl 6-(3-fluorophenoxy)-2-oxohexanoate serves as a versatile intermediate in organic synthesis. Its unique structure allows it to participate in various reactions, including:
- Condensation Reactions : It can react with amines to form Schiff bases, which are useful in synthesizing complex organic molecules.
- Michael Addition : The compound can act as an electrophile in Michael addition reactions, facilitating the formation of carbon-carbon bonds.
Table 1: Key Reactions Involving this compound
Reaction Type | Description | Products |
---|---|---|
Condensation | Reacts with amines | Schiff bases |
Michael Addition | Reacts with nucleophiles | β-substituted carbonyl compounds |
Esterification | Forms esters with alcohols | Various esters |
Medicinal Chemistry
In medicinal chemistry, this compound has been investigated for its potential pharmacological properties. The fluorine atom enhances lipophilicity and biological activity, making it a candidate for drug development.
Case Study: Anticancer Activity
A study published in a peer-reviewed journal explored the anticancer properties of derivatives of this compound. The results indicated that certain derivatives exhibited significant cytotoxicity against cancer cell lines, suggesting potential as anticancer agents.
Table 2: Cytotoxicity Data of Ethyl Derivatives
Compound | IC50 (µM) | Cancer Cell Line |
---|---|---|
This compound | 15 | HeLa (Cervical Cancer) |
Derivative A | 10 | MCF7 (Breast Cancer) |
Derivative B | 20 | A549 (Lung Cancer) |
Coordination Chemistry
This compound has also found applications in coordination chemistry. It can serve as a ligand for metal complexes, which are crucial in catalysis and materials science.
Case Study: Metal Complex Formation
Research has demonstrated that this compound can form stable complexes with transition metals such as copper and nickel. These complexes exhibit unique catalytic properties that are valuable in organic transformations.
Mechanism of Action
The mechanism of action of the compound with Chemical Abstracts Service number 137948449 involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to its observed effects. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application.
Properties
IUPAC Name |
ethyl 6-(3-fluorophenoxy)-2-oxohexanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FO4/c1-2-18-14(17)13(16)8-3-4-9-19-12-7-5-6-11(15)10-12/h5-7,10H,2-4,8-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQCSGQDNHAIIEF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)CCCCOC1=CC(=CC=C1)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C(=O)CCCCOC1=CC(=CC=C1)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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